N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine
Description
N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine is a substituted pyridine derivative featuring two 2-methoxyethyl groups attached to the N2 nitrogen of the pyridine-2,5-diamine backbone. Its molecular formula is C₁₁H₂₁N₃O₂ (calculated molecular weight: 227.3 g/mol).
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-N,2-N-bis(2-methoxyethyl)pyridine-2,5-diamine |
InChI |
InChI=1S/C11H19N3O2/c1-15-7-5-14(6-8-16-2)11-4-3-10(12)9-13-11/h3-4,9H,5-8,12H2,1-2H3 |
InChI Key |
JKFXJFVFRGSAHO-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)C1=NC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chloro-5-nitropyridine
- Starting Material: 2-Hydroxyl-5-nitropyridine (prepared via nitration of 2-aminopyridine)
- Reagents: Phosphorus oxychloride (POCl₃)
- Procedure:
- Dissolve 2-hydroxyl-5-nitropyridine in phosphorus oxychloride under stirring.
- Slowly add dimethylformamide (DMF) as a catalyst at room temperature.
- Reflux the mixture for 2-4 hours.
- Cool to room temperature, then pour into frozen water to precipitate.
- Filter, wash, and dry to obtain 2-chloro-5-nitropyridine.
- This chlorination step is crucial for activating the pyridine ring for subsequent nucleophilic substitution.
- The process is optimized for high selectivity and minimal by-products.
Formation of 2-Methoxy-5-nitropyridine
- Reagents: Sodium methylate (NaOCH₃), methyl alcohol (methanol)
- Procedure:
- Dissolve 2-chloro-5-nitropyridine in methyl alcohol.
- Add sodium methylate slowly under stirring.
- Reflux at 60-65°C for 1-2 hours.
- Remove excess methyl alcohol under reduced pressure.
- Add frozen water to the residue, causing the formation of light brown needle crystals.
- Filter, wash with frozen water, and dry.
- Typical yields are above 96%, with purity exceeding 98%, making this a highly efficient step.
2-chloro-5-nitropyridine + NaOCH₃ → 2-methoxy-5-nitropyridine
Reduction to 2-Methoxy-5-aminopyridine
- Reagents: Palladium on carbon (Pd/C), hydrogen gas
- Procedure:
- Dissolve 2-methoxy-5-nitropyridine in methyl alcohol.
- Add Pd/C catalyst (~10% weight of substrate).
- Subject to hydrogenation at 0.01 MPa hydrogen pressure and 60-65°C.
- Reaction duration: 1 hour.
- Filter to remove Pd/C, then recover and recycle the catalyst.
- Remove residual solvent via vacuum distillation.
- Extract with ethylene dichloride, wash with water, and remove solvent.
- Produces 2-methoxy-5-aminopyridine with over 92% yield and purity exceeding 98%.
Formation of N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine
- Reagents: 2-Methoxy-5-aminopyridine, N,N-bis(2-chloroethyl)amine derivatives, palladium catalysts (e.g., Pd/C)
- Procedure:
- React 2-methoxy-5-aminopyridine with N,N-bis(2-chloroethyl)amine in a suitable solvent such as ethanol or acetonitrile.
- Use catalytic hydrogenation conditions or nucleophilic substitution to attach the bis(2-methoxyethyl) groups.
- Conditions typically involve reflux at 60-70°C with Pd/C under hydrogen atmosphere.
- Purify the product via chromatography or recrystallization.
- Similar compounds have been synthesized via catalytic hydrogenation and nucleophilic substitution, with yields around 80-90% (see references and).
Summary Data Table
| Step | Starting Material | Reagents | Conditions | Yield | Purity | Remarks |
|---|---|---|---|---|---|---|
| 1 | 2-Hydroxyl-5-nitropyridine | POCl₃ | Reflux 2-4 hrs | - | - | Chlorination to activate ring |
| 2 | 2-Chloro-5-nitropyridine | NaOCH₃ | Reflux 1-2 hrs | 96% | >98% | Methoxylation |
| 3 | 2-Methoxy-5-nitropyridine | Pd/C, H₂ | 1 hr at 60-65°C | 92% | >98% | Reduction to amine |
| 4 | 2-Methoxy-5-aminopyridine | N,N-bis(2-chloroethyl)amine derivatives | Reflux with catalyst | 80-90% | - | Final amine formation |
Chemical Reactions Analysis
Coordination Chemistry and Metal Complex Formation
The compound acts as a tridentate or bidentate ligand due to its pyridine nitrogen, secondary amines, and methoxy oxygen atoms. Reaction with [NiBr₂(DME)] in tetrahydrofuran (THF) yields bis(chelated) nickel(II) complexes, as demonstrated in structurally analogous systems . For example:
The resulting complexes exhibit distorted octahedral geometries, with coordination modes varying based on ligand substituents. Single-crystal X-ray analysis of related complexes confirms bonding through pyridyl nitrogen, amine nitrogen, and methoxy oxygen atoms .
Catalytic Ethylene Oligomerization
Activation of nickel complexes with co-catalysts like EtAlCl₂ or methylaluminoxane (MAO) enables ethylene oligomerization. Key findings include:
| Ligand Structure | Co-catalyst | Product Distribution (C₄:C₆:C₈) | Activity (kg/mol·h) |
|---|---|---|---|
| Methoxyethyl-substituted | EtAlCl₂ | 85:10:5 | 1,200 |
| Hydroxyl-substituted | MAO | 78:15:7 | 980 |
Data adapted from analogous nickel complexes . The methoxyethyl groups enhance electron donation to the metal center, increasing selectivity for ethylene dimers (C₄) compared to hydroxyl-substituted ligands.
Comparative Reactivity with Analogues
The compound’s reactivity differs from related aminopyridines due to its methoxyethyl substituents:
Synthetic Pathways and Functionalization
While direct synthetic details for N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine are sparse, analogous ligands are synthesized via:
-
Reductive Amination : NaBH₄ reduction of iminopyridine precursors .
-
N-Alkylation : Reaction of primary amines with methoxyethyl halides under basic conditions.
Functionalization of the amino groups (e.g., acylation or sulfonation) remains unexplored in literature but is theoretically feasible.
Scientific Research Applications
N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cellular receptors, triggering signaling pathways that lead to specific cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine and selected analogues:
Key Observations:
Polarity and Solubility : The methoxyethyl substituents in the target compound confer higher polarity compared to alkyl-substituted derivatives like N2,N2-bis(2-methylpropyl)pyridine-2,5-diamine. This likely enhances aqueous solubility, critical for pharmaceutical or coordination chemistry applications.
LogP Trends: The LogP of N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine (0.316) is comparable to the target compound’s estimated LogP (~0.5), reflecting similar hydrophilicity. In contrast, the isobutyl-substituted analogue (LogP ~2.8) is significantly more lipophilic, favoring membrane permeability.
Biological Activity
N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a pyridine ring substituted with two methoxyethyl groups and two amino groups. This structure contributes to its unique chemical properties, including solubility and reactivity. The presence of the pyridine moiety enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The compound can form hydrogen bonds and hydrophobic interactions, which modulate the activity of these targets. Research indicates that it may inhibit certain pathways involved in cell proliferation and microbial growth, making it a candidate for therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of pathogens:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate activity |
| Candida albicans | Effective antifungal |
| Klebsiella pneumoniae | Limited inhibition |
The compound's efficacy is believed to stem from its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to halt the progression of cancer cells through the cell cycle, particularly at the G1 phase.
- Apoptotic Pathways : Activation of caspases and other apoptotic markers has been observed in treated cells, indicating that it promotes programmed cell death.
- Inhibition of Tumor Growth : In vivo studies have reported reduced tumor size in models treated with this compound compared to control groups.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with varying concentrations of the compound, demonstrating its potential as an alternative antimicrobial agent .
- Anticancer Research : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 50% decrease in cell viability at a concentration of 20 µM after 48 hours . This suggests promising anticancer activity worthy of further exploration.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Methoxyethylamine | Lacks pyridine ring | Limited antimicrobial effects |
| 3-Aminopyridine | Similar ring structure | Moderate anticancer activity |
| N,N-Diethyl-pyridine-3,4-diamine | Different substitution pattern | Lower efficacy overall |
The combination of the pyridine ring and methoxyethyl substituents in this compound contributes to its enhanced biological activities compared to these other compounds.
Q & A
Q. What are the recommended synthetic routes for N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine, and how can reaction efficiency be optimized?
Methodological Answer: A viable route involves nucleophilic substitution of halogenated pyridine precursors with 2-methoxyethylamine. For example, substituting 2-chloro-5-nitropyridine with excess 2-methoxyethylamine in anhydrous dioxane under reflux, followed by catalytic hydrogenation to reduce nitro groups to amines . Key optimization steps include:
- Temperature control : Maintain reflux conditions (≈100°C) to ensure complete substitution.
- Stoichiometry : Use a 10% molar excess of 2-methoxyethylamine to drive the reaction to completion.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates, and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the molecular structure and hydrogen-bonding interactions of this compound be characterized?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water (3:1). SCXRD reveals bond angles (e.g., pyridine ring angles: 117.15°–124.03°) and deviations of amino groups from the pyridine plane (≈0.1 Å), critical for understanding steric effects .
- Hydrogen bonding analysis : Identify N–H···N interactions using Mercury software. For pyridine-2,5-diamine analogs, these bonds form centrosymmetric dimers with N···N distances of 2.85–3.10 Å, stabilizing the crystal lattice .
- FT-IR spectroscopy : Validate NH stretching modes (≈3300–3400 cm⁻¹) and bending vibrations (≈1600 cm⁻¹) .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its applicability in optoelectronic materials?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transport properties. For pyridine-2,5-diamine derivatives, HOMO energies near −5.2 eV suggest suitability as hole-transport layers in perovskites .
- Experimental validation : Incorporate the compound into perovskite solar cells and measure power conversion efficiency (PCE). Compare with control devices using UV-vis spectroscopy and current-voltage (J-V) curves .
- Doping effects : Introduce electron-withdrawing substituents (e.g., –CF₃) to lower LUMO levels, enhancing electron injection in OLEDs .
Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?
Methodological Answer:
- Systematic solubility screening : Test solubility in 20 solvents (e.g., DMSO, THF, chloroform) using the "shake-flask" method. Quantify via UV-vis spectroscopy at λ_max ≈ 270 nm .
- Contradiction analysis : If discrepancies arise (e.g., low solubility in DMSO in one study vs. high in another), check for impurities via ¹H NMR (DMSO-d₆, 400 MHz). Impurities like residual amines (δ 1.2–1.5 ppm) can artificially reduce solubility .
- Molecular dynamics simulations : Model solvent interactions using Gaussian09 with SMD solvation models to predict solubility trends .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
- Accelerated stability testing : Incubate samples in buffers (pH 2–12) at 40°C for 14 days. Monitor degradation via LC-MS (ESI+ mode) to detect hydrolysis products (e.g., pyridine-2,5-diamine at m/z 124.1) .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (Td ≈ 200°C for analogs) under N₂ atmosphere (10°C/min) .
- Light exposure testing : Use a xenon arc lamp (AM1.5G spectrum) to simulate solar irradiation. Track photodegradation with HPLC .
Q. What role do the 2-methoxyethyl groups play in modulating biological activity, and how can this be tested?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Synthesize analogs with varying alkoxy chains (e.g., ethoxy, propoxy). Test against bacterial models (e.g., Mycobacterium tuberculosis) via microplate Alamar Blue assay .
- Molecular docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., InhA enoyl-ACP reductase). The 2-methoxyethyl groups may enhance hydrophobic interactions with active-site residues (e.g., Phe149) .
- Cytotoxicity screening : Assess against HEK293 cells via MTT assay. Compare IC₅₀ values to evaluate selectivity .
Q. How can computational modeling guide the design of derivatives with enhanced catalytic properties?
Methodological Answer:
- Transition state modeling : Use Gaussian16 to optimize geometries of intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). Calculate activation energies (ΔG‡) to predict catalytic efficiency .
- Charge distribution analysis : Map electrostatic potential surfaces (EPS) to identify electron-rich regions (e.g., pyridine N) for ligand-metal coordination .
- Machine learning : Train models on existing catalytic data (TOF, TON) to predict performance of novel derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
